24-methylenecholesteryl beta-D-glucoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H56O6 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H56O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h9,19,21,23-32,35-38H,3,7-8,10-18H2,1-2,4-6H3/t21-,23+,24+,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-/m1/s1 |
InChI Key |
YQEUTOSZVKSYTM-UYRRFJMQSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Distribution Across Biological Kingdoms
24-methylenecholesteryl beta-D-glucoside is a saponin (B1150181), a class of chemical compounds found in various plant species. researchgate.net Its core structure consists of a 24-methylenecholesterol (B1664013) molecule attached to a beta-D-glucoside sugar moiety. ebi.ac.uk The presence of its aglycone, 24-methylenecholesterol, has been identified in a range of organisms, suggesting the potential for the glycoside's presence as well.
While direct isolation of this compound from many specific plant species is not extensively documented in readily available literature, the presence of its aglycone, 24-methylenecholesterol, has been confirmed in the pollen tubes of various land plants. nih.gov This indicates a high probability of the glycoside form also being present in these plant materials.
The plant Momordica charantia, commonly known as bitter melon, is a rich source of various steroidal glycosides and phytosterols (B1254722). mdpi.comresearchgate.netiosrjournals.org Studies have identified numerous cucurbitane-type triterpenoids and other sterol glycosides in its fruits, seeds, and leaves. mdpi.comjst.go.jpnih.govbucm.edu.cn While this compound has not been explicitly named in all analyses of this plant, the presence of a diverse array of similar compounds, including a novel C30 sterol glycoside and various other phytosterols like β-sitosterol and stigmasterol, suggests that M. charantia is a promising source for this compound. researchgate.netiosrjournals.orgresearchgate.netthepharmajournal.com
Furthermore, the extraction of a related compound, β-sitosterol β-D-glucoside, has been well-documented from plants such as Agave angustifolia Haw. mdpi.com Sterol glycosides, in general, are known to be present in the plasma membranes of plant cells. nih.gov
Table 1: Documented and Potential Plant Sources of this compound and Related Compounds
| Plant Species/Material | Compound(s) Identified | Plant Part |
| Various land plants | 24-methylenecholesterol (aglycone) | Pollen tubes nih.gov |
| Momordica charantia (Bitter Melon) | Various sterol glycosides, phytosterols | Fruits, Seeds, Leaves mdpi.comresearchgate.netiosrjournals.orgjst.go.jpnih.govbucm.edu.cn |
| Agave angustifolia Haw. | β-sitosterol β-D-glucoside | Not specified mdpi.com |
| Plant cells (general) | Steryl glycosides | Plasma membrane nih.gov |
The aglycone, 24-methylenecholesterol, has been detected in certain marine organisms, including mussels and brown seaweeds. nih.gov Specifically, the edible marine alga Undaria pinnatifida has been shown to contain 24-methylenecholesterol. mdpi.com This strongly suggests that this compound may also be present in these marine sources.
Table 2: Potential Marine Sources of this compound
| Organism | Compound(s) Identified |
| Mussels | 24-methylenecholesterol (aglycone) nih.gov |
| Brown Seaweeds | 24-methylenecholesterol (aglycone) nih.gov |
| Undaria pinnatifida | 24-methylenecholesterol (aglycone) mdpi.com |
The organism Dictyuchus monosporus, a water mold, and Cyttaria johowii, a fungus, have been reported to contain 24-methylenecholesterol. rsc.org This finding points to the possibility of this compound being present in these and other related fungal species. Additionally, the compound's aglycone has been identified as a mouse metabolite. rsc.org
Advanced Extraction Techniques
The isolation of this compound, like other phytosterol glycosides, involves extraction from a complex biological matrix. Various conventional and modern techniques are employed to achieve this.
Traditional methods for extracting phytosterols and their glycosides often rely on solvent extraction. core.ac.uk Common solvents used include ethanol (B145695), methanol, and n-hexane. nih.gov The choice of solvent is crucial and is based on the polarity of the target compound. For instance, in the extraction of steroidal saponins (B1172615) from Polygonatum kingianum, an ethanol concentration of 85% was found to be optimal. mdpi.com
A typical solvent extraction process for phytosterol glycosides from soy lecithin (B1663433) involves dissolving the starting material in a hexane (B92381) and ethyl acetate (B1210297) mixture, followed by purification steps to remove phospholipids (B1166683) and neutral lipids. nih.gov The optimization of solvent-to-solid ratio, temperature, and extraction time is critical for maximizing the yield and purity of the extracted compound.
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, modern assisted extraction technologies are increasingly being utilized. core.ac.uk
Microwave-Assisted Extraction (MAE) has proven effective for extracting phytosterols and their glucosides. For example, MAE of Agave angustifolia Haw bagasse with ethanol yielded significant amounts of β-sitosterol and its glucoside in a very short time. mdpi.com Similarly, MAE has been successfully applied to extract fucosterol (B1670223) and 24-methylenecholesterol from the marine alga Undaria pinnatifida. mdpi.com Studies on Momordica charantia have also shown that MAE is an efficient method for extracting cucurbitane-type triterpenoids, a class of compounds related to sterol glycosides. nih.govnih.gov
Ultrasonic-Assisted Extraction (UAE) is another efficient technique that utilizes sound waves to enhance extraction. UAE has been used to extract steroidal saponins from Polygonatum kingianum, with results showing higher efficiency compared to conventional heating reflux extraction. mdpi.com It has also been applied to extract lipids, including sterols, from Carapa guianensis seeds. rsc.orgresearchgate.netnih.gov
Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, employs elevated temperatures and pressures to improve extraction efficiency. This method has been used to extract phytosterols from various plant materials and is considered a rapid and eco-friendly alternative to traditional techniques. researchgate.net
Table 3: Comparison of Modern Extraction Techniques for Sterol Glycosides and Related Compounds
| Technique | Principle | Example Application | Advantages |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating the extraction process. | Extraction of fucosterol and 24-methylenecholesterol from Undaria pinnatifida. mdpi.com | Reduced extraction time, lower solvent consumption, higher yields. mdpi.com |
| Ultrasonic-Assisted Extraction (UAE) | Employs high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Extraction of steroidal saponins from Polygonatum kingianum. mdpi.com | Higher efficiency than conventional methods, can be performed at lower temperatures. mdpi.com |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to increase extraction speed and efficiency. | Extraction of phytosterols from various plant matrices. researchgate.net | Fast, uses less solvent, automated. researchgate.net |
Chromatographic and Non-Chromatographic Purification Strategies
The purification of this compound from natural sources involves a multi-step process designed to remove a wide array of chemically similar and dissimilar contaminants. Given the compound's structure, featuring a large, nonpolar sterol core and a polar sugar moiety, a combination of chromatographic and non-chromatographic techniques is essential for achieving high purity. The strategies typically aim to exploit differences in polarity, size, and charge between the target molecule and the impurities present in the crude extract.
Initial purification steps often involve solvent partitioning to separate compounds into broad polarity classes. Following this, a series of chromatographic techniques are employed. For related sterol glucosides and other complex glycosides, purification schemes frequently include methods such as size-exclusion chromatography, ion-exchange chromatography, and silica (B1680970) gel columns. researchgate.net The choice of method depends on the nature of the contaminants in the extract. For instance, commercial preparations of structurally similar compounds like octyl beta-D-glucopyranoside are often purified using mixed-bed ion exchange chromatography to eliminate ionic impurities. researchgate.netnih.gov
General Purification Techniques for Sterol Glucosides
| Technique | Principle of Separation | Primary Application in Purification | Reference |
|---|---|---|---|
| Solvent Partitioning | Differential solubility in immiscible liquid phases | Initial fractionation of crude extract based on polarity | researchgate.net |
| Size-Exclusion Chromatography | Separation based on molecular size and shape | Removal of high or low molecular weight impurities | researchgate.netnih.gov |
| Ion-Exchange Chromatography | Separation based on net surface charge | Removal of ionic and charged impurities | researchgate.netnih.gov |
Solid Phase Extraction (SPE) is a critical sample preparation and purification technique that operates on the principles of liquid chromatography. It is widely used for the rapid, selective, and efficient clean-up of complex samples, such as crude natural product extracts, prior to more refined chromatographic analysis. In the context of isolating this compound, SPE serves to concentrate the analyte and remove interfering substances.
The protocol involves passing the crude extract, dissolved in an appropriate solvent, through a cartridge containing a solid adsorbent (the stationary phase). The selection of the stationary phase is crucial and is based on the polarity of the target compound. For this compound, a reverse-phase sorbent like C18-bonded silica would typically be used.
A generalized SPE protocol would involve:
Conditioning: The SPE cartridge is washed with a strong solvent (e.g., methanol) followed by the weaker solvent of the sample matrix (e.g., water or an aqueous-organic mixture) to activate the stationary phase.
Loading: The crude extract solution is passed through the cartridge. The nonpolar sterol portion of this compound would interact with the C18 stationary phase, leading to its retention, while highly polar impurities are washed away.
Washing: The cartridge is rinsed with a weak solvent or a specific solvent mixture to elute weakly bound impurities while the target compound remains adsorbed.
Elution: A stronger, less polar solvent (e.g., methanol, acetonitrile (B52724), or a mixture with ethyl acetate) is used to disrupt the interaction between the analyte and the stationary phase, eluting the concentrated and partially purified this compound.
This SPE step significantly reduces the complexity of the extract, making subsequent purification by techniques like HPLC or HSCCC more efficient.
High-Speed Counter-Current Chromatography (HSCCC) and its more advanced version, High-Performance Countercurrent Chromatography (HPCCC), are forms of liquid-liquid partition chromatography that eliminate the use of a solid support matrix. nih.govwikipedia.org This is a significant advantage as it prevents the irreversible adsorption of the sample onto a stationary phase, ensuring total recovery of the injected compound and minimizing the risk of sample denaturation. nih.govmdpi.com These characteristics make HSCCC an ideal technique for the preparative-scale isolation of natural products like this compound.
The separation principle relies on the differential partitioning of solutes between two immiscible liquid phases. mdpi.com A suitable two-phase solvent system is selected where the target compound has an optimal partition coefficient (K_D), typically between 0.5 and 2.0 for conventional CCC and 0.25 to 4.0 for HPCCC. mdpi.com The instrument holds one liquid phase stationary through a strong centrifugal field while pumping the other liquid phase (mobile phase) through it, achieving a high degree of mixing and partitioning.
Advantages of HSCCC/HPCCC for Purifying this compound:
No Solid Support: Avoids irreversible adsorption and sample degradation. nih.gov
High Sample Loading Capacity: Suitable for preparative scale isolation from crude extracts.
Versatility: Can be operated in normal-phase or reversed-phase mode simply by switching the stationary and mobile phases. wikipedia.org
Efficiency: HPCCC operates at higher g-forces than HSCCC, allowing for higher flow rates and faster separation times. wikipedia.orgmdpi.com
For a compound with the amphipathic nature of this compound, a common solvent system family used in HSCCC is the hexane-ethyl acetate-methanol-water (HEMWat) system. By adjusting the volumetric ratios of these four solvents, the polarity of the two phases can be finely tuned to achieve the desired K_D value for effective separation from other components in the extract.
Key Parameters in HSCCC/HPCCC Separations
| Parameter | Definition | Significance for Purification | Reference |
|---|---|---|---|
| Partition Coefficient (K_D) | Ratio of the concentration of a compound in the stationary phase to its concentration in the mobile phase. | Determines the elution time and resolution. An ideal K_D value (0.25-4.0) is sought for efficient separation. | mdpi.commdpi.com |
| Stationary Phase Retention (S_F) | The fraction of the total column volume occupied by the stationary phase. | High S_F (typically >80%) is crucial for good resolution and separation efficiency. | mdpi.com |
| Separation Factor (α) | The ratio of the K_D values of two adjacent compounds. | A value >1.2 is generally required for adequate separation between two peaks. | mdpi.com |
Beyond primary chromatographic steps, several other advanced and hyphenated methods can be employed as final "polishing" steps to achieve the high purity required for structural elucidation or biological assays.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique often used following initial purification by methods like HSCCC. Using a bonded-silica stationary phase (e.g., C18 or C8), it can separate this compound from very closely related structural analogs that may have co-eluted in previous steps.
Hyphenated Techniques (HSCCC-HPLC-DAD): An advanced strategy involves the online coupling of HSCCC with an HPLC-Diode Array Detector (DAD) system. nih.gov In this setup, the effluent from the preparative HSCCC column is split. A small portion is directed online to an analytical HPLC system for real-time purity analysis of the fractions being collected. This dramatically improves efficiency by allowing for the immediate identification and collection of high-purity fractions, eliminating the need for laborious post-collection analysis. nih.gov
Preparative Electrophoresis and Hydroxylapatite Chromatography: For certain classes of natural products, particularly when removing persistent protein or charged contaminants, methods like preparative electrophoresis or chromatography on hydroxylapatite have been used as final purification steps. researchgate.net While less common for sterols, they remain viable options if specific impurities prove difficult to remove by other means.
Biosynthetic Pathways and Metabolic Interconversions
Enzymatic Pathways Leading to 24-Methylenecholesterol (B1664013) Precursor
The journey to 24-methylenecholesterol begins with the cytoplasmic mevalonate (B85504) (MVA) pathway, which produces the fundamental building blocks of sterols. nih.gov This pathway starts with acetyl-CoA and proceeds through several intermediates to generate isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). creative-proteomics.com These five-carbon units are condensed to form farnesyl diphosphate (FPP), which is then dimerized to create squalene. numberanalytics.com Squalene undergoes epoxidation and cyclization, typically forming cycloartenol (B190886) in plants, which serves as the entry point into the main phytosterol biosynthetic pathway. nih.gov Subsequent modifications, including demethylations and isomerizations, lead to various sterol intermediates. The formation of 24-methylenecholesterol from these intermediates involves crucial alkylation and reduction steps in the sterol side-chain. nih.govnih.gov
A key step in the diversification of plant sterols is the alkylation at the C-24 position of the sterol side chain, a reaction catalyzed by S-adenosyl-L-methionine:Δ24-sterol methyltransferases (SMTs). nih.govresearchgate.net These enzymes are not found in animals, making them a distinctive feature of sterol metabolism in plants, fungi, and protozoa. mdpi.comnih.gov SMTs use S-adenosyl methionine (SAM) as a methyl donor to introduce a methyl group onto the C-24 of a sterol precursor, such as cycloartenol. nih.govnih.gov
In plants, two main types of SMTs orchestrate the alkylation process. nih.gov SMT1 is responsible for the initial methylation, converting cycloartenol into 24-methylene cycloartenol. nih.gov This is the first committed step that channels metabolic flux towards the production of 24-alkylated phytosterols (B1254722) like campesterol (B1663852) and sitosterol (B1666911). nih.gov A second enzyme, SMT2, is involved in the subsequent methylation that leads to 24-ethyl sterols. nih.gov The systematic name for the enzyme class responsible for the formation of the 24-methylene group from zymosterol (B116435) is S-adenosyl-L-methionine:zymosterol 24-C-methyltransferase (EC 2.1.1.41). wikipedia.org This enzymatic action is crucial for generating the 24-methylenecholesterol substrate required for the synthesis of 24-methylenecholesteryl beta-D-glucoside. wikipedia.org
Table 1: Key S-Adenosylmethionine Sterol Methyltransferases (SMTs) in Sterol Biosynthesis
| Enzyme Name (Abbreviation) | EC Number | Function | Precursor | Product |
| Sterol Methyltransferase 1 (SMT1) | 2.1.1.41 | Catalyzes the first C-24 methylation step in phytosterol synthesis. | Cycloartenol | 24-Methylene Cycloartenol |
| Sterol Methyltransferase 2 (SMT2) | 2.1.1.143 | Catalyzes the second C-24 methylation step, leading to 24-ethyl sterols. | 24-Methylene-lophenol | 24-Ethylidene-lophenol |
| S-adenosyl-L-methionine:zymosterol 24-C-methyltransferase | 2.1.1.41 | Transfers a methyl group from SAM to zymosterol. | Zymosterol | 24-Methylene-5α-cholest-8-en-3β-ol |
Following the initial alkylation, the sterol side-chain undergoes further modifications by other critical enzymes to yield 24-methylenecholesterol and its subsequent products. Two such enzymes that play pivotal roles are Δ24-sterol-Δ24-reductase (also known as DIMINUTO/DWARF1) and Δ5,7-sterol-Δ7-reductase (DWARF5).
Δ5,7-sterol-Δ7-reductase (DWARF5): This enzyme is responsible for the reduction of the C-7(8) double bond in the sterol nucleus. nih.gov In Arabidopsis, the dwarf5 mutant accumulates Δ5,7-sterols, indicating the enzyme's role in converting these intermediates into Δ5-sterols like campesterol and sitosterol, which are essential precursors for brassinosteroids. nih.govplos.org DWARF5 has been shown to be a functional enzyme that, when expressed in yeast, results in the accumulation of brassicasterol (B190698) and campesterol. nih.gov Like DWF1, DWARF5 is also found in the endoplasmic reticulum and the plasma membrane. nih.gov
Another related reductase, 3β-hydroxysterol Δ24-reductase (DHCR24), is involved in the final step of cholesterol synthesis in mammals, where it converts desmosterol (B1670304) to cholesterol. nih.govmedlineplus.gov While distinct, its function in reducing a C-24 double bond highlights the importance of this class of enzymes in determining the final sterol profile. nih.govresearchgate.net
Table 2: Key Enzymes in Sterol Side-Chain and Nucleus Modification
| Enzyme Name (Abbreviation) | Location | Function |
| Δ24-sterol-Δ24-reductase (DIMINUTO/DWARF1) | Endoplasmic Reticulum, Plasma Membrane | Reduces the C-24(28) double bond, converting 24-methylenecholesterol to campesterol. nih.govoup.com |
| Δ5,7-sterol-Δ7-reductase (DWARF5) | Endoplasmic Reticulum, Plasma Membrane | Reduces the C-7(8) double bond of Δ5,7-sterols, a key step in campesterol and sitosterol synthesis. nih.govnih.gov |
| 3β-Hydroxysterol Δ24-reductase (DHCR24) | Endoplasmic Reticulum | In mammals, reduces the C-24 double bond of desmosterol to form cholesterol. nih.govmedlineplus.gov |
Glucosylation Mechanisms: Formation of the β-D-Glucoside Moiety
Once 24-methylenecholesterol is synthesized, it can be conjugated to a sugar molecule to form a steryl glucoside. The formation of this compound involves the attachment of a glucose molecule to the hydroxyl group at the C-3 position of the sterol via a β-glycosidic bond. ebi.ac.uk This reaction is catalyzed by UDP-glucose:sterol glucosyltransferases (SGTs).
While specific studies detailing the glucosylation of 24-methylenecholesterol are not abundant, the mechanism is well-established for other common phytosterols like sitosterol. In these reactions, a glucosyltransferase enzyme facilitates the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the sterol acceptor. The result is the formation of a sterol 3-β-D-glucoside. nih.gov It is highly probable that the same enzymatic mechanism applies to the formation of this compound. These steryl glucosides can be further acylated by sterol-glucoside acyltransferases to form acylated steryl glucosides. nih.gov
Metabolic Fates and Interconversions in Biological Systems
This compound, as a steryl glucoside, exists in a dynamic equilibrium with its free sterol form, 24-methylenecholesterol. The glycosidic bond can be hydrolyzed by β-glucosidases, releasing free 24-methylenecholesterol and glucose back into the cellular pool.
The free 24-methylenecholesterol is a critical metabolic branch-point intermediate. It serves as a precursor for a variety of essential compounds:
Campesterol: Through the action of Δ24-sterol-Δ24-reductase (DWARF1), 24-methylenecholesterol is converted into campesterol, a major phytosterol.
Brassinosteroids: Campesterol is the direct precursor for the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate growth and development. oup.com
Physalins and Withanolides: In certain plants, such as those from the Physalis genus, 24-methylenecholesterol is a necessary substrate for the synthesis of bioactive withanolides and physalins. nih.govmdpi.com
Isomerization: The Δ24(28) double bond can be isomerized to a Δ24(25) double bond to form 24-methyldesmosterol, another intermediate in different sterol pathways. researchgate.net
The formation of the glucoside derivative may serve to regulate the availability of free 24-methylenecholesterol for these downstream pathways, sequestering it in a more water-soluble, transportable, or storage form.
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of sterols and their derivatives is tightly regulated at the genetic and molecular levels to maintain cellular homeostasis. creative-proteomics.com The expression of genes encoding key biosynthetic enzymes is controlled by a complex network of transcription factors and feedback mechanisms.
Key regulatory points include:
Transcriptional Regulation: The expression of many sterol biosynthetic genes, including those for HMG-CoA reductase (HMGCR) and DWARF1, is regulated by transcription factors. numberanalytics.comoup.com In animals and fungi, Sterol Regulatory Element-Binding Proteins (SREBPs) are major regulators. nih.gov In plants, transcription factors such as MYC, ERF, and WRKY TFs have been implicated in controlling sterol synthesis. nih.gov Specifically, the expression of DWARF1 is known to be directly down-regulated by the brassinosteroid signaling pathway via the BES1 transcription factor, representing a classic example of end-product feedback inhibition. oup.com
Feedback Inhibition: The accumulation of downstream products, such as specific sterols or brassinosteroids, often leads to the suppression of genes earlier in the pathway. oup.comfrontiersin.org For instance, high levels of active brassinosteroids repress the expression of DWF1 to control the metabolic flux. oup.com Similarly, 24(S),25-epoxycholesterol, a metabolite in a shunt pathway, can inhibit the enzyme DHCR24, suggesting a feedback loop to regulate cholesterol levels. frontiersin.org
Subcellular Localization: The enzymes involved in the final steps of sterol biosynthesis, such as DWARF1 and DWARF5, are localized to specific cellular compartments like the endoplasmic reticulum and the plasma membrane, suggesting a spatial organization of the pathway that allows for efficient channeling of intermediates and regulation. nih.gov
This intricate regulatory system ensures that the production of 24-methylenecholesterol, and by extension its glucoside, is finely tuned to the developmental and environmental needs of the organism.
Structural Elucidation and Characterization Methodologies
Advanced Spectroscopic Techniques for Structure Assignment
Modern spectroscopy is the cornerstone of structural elucidation for complex natural products like steroidal glycosides. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of steroidal glycosides. nih.gov Both 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework. nih.gov For 24-methylenecholesteryl beta-D-glucoside, specific proton (¹H) and carbon (¹³C) chemical shifts confirm the presence of the 24-methylenecholesterol (B1664013) aglycone and the β-D-glucopyranosyl moiety.
Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between the sugar and the sterol. nih.gov For instance, a correlation between the anomeric proton of the glucose unit and C-3 of the sterol backbone would confirm the position of the glycosidic bond. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the relative stereochemistry, such as the α-configuration at C-20. nih.gov The coupling constants observed in the ¹H NMR spectrum, particularly for the anomeric proton of the glucose, are indicative of the β-anomeric configuration. While specific data for the title compound is sparse, data from analogous compounds like sitosterol-3-O-β-D-glucopyranoside serve as a valuable reference for spectral interpretation. researchgate.net
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key Correlations (HMBC) |
|---|---|---|---|
| Sterol C-3 | ~78-80 | ~3.5-4.0 (m) | Correlates with Glc H-1' |
| Sterol C-5 | ~140 | - | - |
| Sterol C-6 | ~121 | ~5.35 (d) | - |
| Sterol C-24(28) | ~106 | ~4.6-4.7 (s) | - |
| Glc C-1' | ~101-102 | ~4.4-4.9 (d, J=~7-8 Hz) | Correlates with Sterol H-3 |
| Glc C-2' | ~74-75 | ~3.2-3.5 (m) | - |
| Glc C-3' | ~76-77 | ~3.2-3.5 (m) | - |
| Glc C-4' | ~70-71 | ~3.2-3.5 (m) | - |
| Glc C-5' | ~76-77 | ~3.2-3.5 (m) | - |
| Glc C-6' | ~61-62 | ~3.7-3.9 (m) | - |
Mass spectrometry (MS) is indispensable for confirming the molecular weight and probing the structure of this compound through fragmentation analysis. Various MS techniques are employed, each with specific advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used tool for sterol analysis. aocs.org For steryl glucosides, analysis typically requires prior acid hydrolysis to cleave the glycosidic bond, followed by derivatization (e.g., silylation) of the free sterol. aocs.org Direct analysis of the intact glycoside is also possible after derivatization of the sugar's hydroxyl groups. tandfonline.comtandfonline.com The mass spectrum provides a fragmentation pattern characteristic of the sterol backbone, allowing for its identification. scispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS techniques allow for the analysis of polar, non-volatile compounds like steryl glucosides in their native form, circumventing the need for derivatization. nih.gov This method is crucial for studying complex mixtures from natural sources. nih.gov
Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) : This high-resolution technique provides rapid and highly accurate mass measurements for both the parent ion and its fragments. researchgate.netnih.gov This accuracy is critical for determining the elemental composition and confidently identifying compounds in complex matrices. mdpi.comfrontiersin.org
Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) : ESI is a soft ionization technique well-suited for large, polar molecules. Tandem mass spectrometry (ESI-MS/MS) provides invaluable structural information through controlled fragmentation. nih.govnih.gov A key diagnostic feature is the neutral loss of the glucose moiety (162 Da), yielding an aglycone fragment ion. nih.gov Crucially, the subsequent fragmentation of this aglycone ion ([SG-Glc+H]⁺) mimics that of the protonated and dehydrated free sterol ([FS-H₂O+H]⁺). researchgate.netnih.gov This allows the structure of the sterol portion to be identified by comparing its fragmentation pattern to that of known free sterols. nih.govresearchgate.net For 24-methylenecholesterol, characteristic fragment ions are observed that help distinguish it from its isomers. nih.govresearchgate.net
Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) : APCI is another ionization method used in LC-MS. It has been frequently used to investigate the MS/MS spectra of free sterols as carbocations formed after dehydration. nih.govmun.ca It can be evaluated as an alternative or complementary technique to ESI for the characterization of steryl glucosides. windows.net
| Precursor Ion (m/z) | Ion Type | Key Fragment Ions (m/z) | Interpretation |
|---|---|---|---|
| 583.4 [M+Na]⁺ | Sodiated intact glucoside | 421.4 [M+Na-Glc]⁺ | Loss of glucose moiety (162 Da) |
| 561.4 [M+H]⁺ | Protonated intact glucoside | 399.4 [M+H-Glc]⁺ | Loss of glucose moiety (162 Da) |
| 381.3 [FS-H₂O+H]⁺ | Aglycone fragment / Dehydrated free sterol | 255 | Characteristic fragment from sterol ring system |
| 381.3 [FS-H₂O+H]⁺ | Aglycone fragment / Dehydrated free sterol | 297 | Fragment from partial side chain loss |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. A broad band in the region of 3300-3500 cm⁻¹ indicates the presence of multiple hydroxyl (-OH) groups on the glucose moiety. scirp.org Absorptions corresponding to C-O stretching around 1000-1200 cm⁻¹ are indicative of the glycosidic linkage and alcohol groups. eajournals.org The presence of the C=C double bonds in the sterol ring (at C5) and the side chain (at C24) would also give rise to characteristic stretching vibrations. eajournals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy : Steroidal glycosides generally lack strong chromophores, making UV-Vis spectroscopy less informative for detailed structural work compared to NMR or MS. nih.gov Simple sterols with an isolated double bond, like in the cholesterol backbone, have a weak UV absorption at around 204 nm. nih.gov Therefore, UV-Vis is typically used to check for the presence of conjugated systems, which would absorb at longer wavelengths, rather than for primary structural elucidation of this specific compound. nih.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300-3500 (broad) | O-H Stretch | Hydroxyl groups (glucose) |
| ~2850-2960 | C-H Stretch | Alkyl groups (sterol) |
| ~1640-1670 | C=C Stretch | Alkene (C5 and C24=CH₂) |
| ~1000-1200 | C-O Stretch | Glycosidic bond, alcohols |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of a molecule. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. However, obtaining crystals suitable for analysis can be a significant challenge for complex natural products like steroidal glycosides. These molecules often exhibit conformational flexibility and may be difficult to purify to the degree required for crystallization. Indeed, analyses of similar steroidal saponin (B1150181) extracts have shown them to be amorphous, meaning they lack the long-range ordered structure of a crystal. eajournals.org To date, a single-crystal X-ray structure for this compound has not been reported in the literature, highlighting the practical difficulties in applying this gold-standard technique.
Challenges in Spectral Interpretation and Database Development
The structural elucidation of this compound is not without its challenges. The primary difficulty lies in the immense structural diversity and similarity among plant sterols and their glycosides. nih.govnih.gov Many sterols are isomers, differing only in the position of a double bond or the stereochemistry at a single chiral center, leading to very similar spectroscopic and spectrometric data that can be difficult to distinguish. nih.gov
A significant bottleneck in the field is the lack of comprehensive spectral databases, particularly for tandem mass spectrometry (MS/MS). nih.govnih.govresearchgate.net While databases for free sterols are more developed, those for steryl glucosides with ESI-MS/MS data are notably sparse. researchgate.netnih.gov This deficiency makes the confident, high-throughput identification of these compounds in complex biological samples a major challenge. nih.gov Furthermore, the limited commercial availability of pure analytical standards for the vast number of naturally occurring steryl glucosides hampers the development of robust analytical methods and the construction of such databases. nih.govnih.gov The analysis often relies on multi-step procedures that can be time-consuming and introduce potential errors. windows.net
Analytical Techniques for Detection and Quantification
Chromatographic Separations for Profiling and Quantitation
Chromatography is the cornerstone for analyzing steryl glucosides. The choice between gas and liquid chromatography is primarily dictated by the need for chemical derivatization and the specific analytical goals, such as comprehensive profiling or high-throughput quantification.
Gas chromatography is a widely used and powerful technique for the analysis of phytosterols (B1254722) and their glucosides, though it necessitates a derivatization step to increase the volatility of these polar compounds. nih.gov
For quantitative analysis, a Gas Chromatography-Flame Ionization Detector (GC-FID) is commonly employed. nih.gov It offers robust and reliable quantification over a wide linear range. For qualitative analysis and definitive peak identification, GC is coupled with a Mass Spectrometry (GC-MS) detector. GC-MS provides structural information based on the mass fragmentation patterns of the analyzed compounds, which is invaluable for confirming the identity of specific steryl glucosides like 24-methylenecholesteryl beta-D-glucoside in complex mixtures. nih.govplos.org Electron impact (EI) ionization at 70 eV is the most common mode used for GC-MS analysis of phytosterols. nih.gov In the analysis of silylated steryl glucosides, specific ions characteristic of the sugar moiety (m/z 204, 217, 247) can be monitored for enhanced selectivity. usask.ca
A typical GC analysis involves a split injection onto a capillary column, often coated with a non-polar stationary phase like 5% diphenyl-95% dimethylpolysiloxane. researchgate.net
Table 1: Representative GC Operating Conditions for Steryl Glucoside Analysis
| Parameter | Typical Value/Condition | Source(s) |
| Injection Port Temperature | 250°C - 300°C | nih.gov |
| Column Type | Capillary, 5% diphenyl-95% dimethylpolysiloxane | researchgate.net |
| Oven Program | Isocratic or temperature-programmed (e.g., initial 250-300°C) | nih.gov |
| Carrier Gas | Helium or Hydrogen | nih.gov |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | nih.govnih.gov |
| FID Temperature | 280°C - 325°C | nih.gov |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |
Note: These are general parameters; specific methods must be optimized for the instrument and sample matrix.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers the significant advantage of analyzing steryl glucosides in their native form without the need for chemical derivatization. researchgate.net This simplifies sample preparation and avoids potential artifacts from the derivatization process.
When coupled with mass spectrometry, LC becomes a highly sensitive and specific technique. LC-MS and tandem mass spectrometry (LC-MS/MS) are capable of differentiating co-eluting compounds based on their mass-to-charge ratios and fragmentation patterns. researchgate.net Both normal-phase and reversed-phase HPLC methods have been developed. mdpi.com Reversed-phase chromatography on C18 columns is common, using mobile phases such as methanol/water or acetonitrile (B52724) gradients. researchgate.net For detection, an Evaporative Light Scattering Detector (ELSD) can be used, which is sensitive to non-volatile analytes, or a UV detector set to a low wavelength like 205 nm. mdpi.com However, MS detection provides superior specificity and structural information. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity. nih.govfrontiersin.org UPLC coupled with mass spectrometry (UPLC-MS) or tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art approach for steryl glucoside analysis. nih.govacs.org
Research has demonstrated the development of fast and accurate UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) methods for analyzing SGs. researchgate.netacs.org These methods often use reversed-phase C18 columns with a water/methanol gradient containing an additive like formic acid to promote ionization. nih.govresearchgate.net Electrospray ionization (ESI) is a suitable ionization technique for these polar compounds, which are often detected as sodiated adducts in the mass spectrometer. nih.govresearchgate.net
Notably, a UPLC-MS/MS based investigation successfully identified this compound in higher plants for the first time, highlighting the power of this technique for discovering and identifying minor SG species in complex food matrices. nih.govnih.gov The method relies on comparing retention times and MS/MS fragmentation spectra to those of known standards or related free sterols. nih.gov
Sample Preparation and Derivatization Strategies for Analysis
Proper sample preparation is critical for accurate and reliable analysis of this compound. This involves extraction from the sample matrix and, for GC analysis, a chemical derivatization step.
To analyze steryl glucosides by gas chromatography, their volatility must be increased. This is achieved through silylation, a chemical process that replaces the active hydrogen atoms on the hydroxyl groups of both the sterol and the glucose moiety with a trimethylsilyl (B98337) (TMS) group. nih.gov This derivatization makes the molecule less polar and more volatile, suitable for GC analysis.
The most common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and mixtures containing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), such as Sylon BFT, often used with a catalyst like pyridine. nih.govfrontiersin.org The reaction is typically carried out by heating the dried sample extract with the silylating reagent for a short period (e.g., 20 minutes at 70°C). frontiersin.org It is crucial that the sample is free from water, as water will react with the silylating agent and quench the reaction, leading to incomplete derivatization and inaccurate results. nih.gov
For accurate quantification, an internal standard (IS) must be added to the sample. The IS is a compound with similar chemical properties to the analyte but which is not naturally present in the sample. It is added at a known concentration at the beginning of the sample preparation process to correct for any loss of analyte during extraction, cleanup, and derivatization. nih.gov
The choice of internal standard is critical. For general phytosterol analysis by GC, common internal standards include betulin, 5α-cholestane, and epicoprostanol. nih.govacs.org However, for the specific analysis of steryl glucosides, a more structurally analogous compound is ideal. Cholesteryl β-D-glucopyranoside has been used as an internal standard for SG analysis by GC-MS, as its structure closely mimics that of the target analytes, ensuring similar behavior during sample workup and analysis. usask.ca For LC-MS methods, isotopically labeled standards, such as [d6]-cholesterol, can also be employed to provide the highest degree of accuracy. researchgate.net
Table 2: Selected Internal Standards for Steryl Glucoside Analysis
| Internal Standard | Analytical Technique(s) | Rationale for Use | Source(s) |
| 5α-Cholestane | GC-FID, GC-MS | Common IS for general phytosterol analysis. | nih.govacs.org |
| Betulin | GC-FID, GC-MS | Common IS for general phytosterol analysis. | nih.govacs.org |
| [d6]-Cholesterol | LC-MS/MS | Stable isotope-labeled standard for high-accuracy MS quantification. | researchgate.net |
| Cholesteryl β-D-glucopyranoside | GC-MS | Structurally very similar to target steryl glucosides, making it an ideal IS. | usask.ca |
Method Validation Parameters: Sensitivity, Specificity, and Recovery Rates
Method validation is a critical process to ensure the reliability and accuracy of analytical data. For this compound, as with other steryl glucosides, this involves a thorough evaluation of several key parameters.
Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). While specific LOD and LOQ values for this compound are not extensively detailed in the available research, validated methods for similar steryl glucosides provide an insight into the typical sensitivity achieved. For instance, methods developed for other steryl glucosides in complex matrices like celery seeds and soybeans have reported LODs ranging from 0.01 to 0.5 ng/mL and LOQs from 0.05 to 1.0 ng/mL. These levels of sensitivity are generally achieved using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Specificity: Specificity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other, potentially interfering, compounds. This is particularly crucial for this compound due to the existence of numerous structurally similar steryl glucosides.
A key challenge is the chromatographic separation from its isomers. For example, in reversed-phase chromatography, 24-methylenecholesterol (B1664013) (the aglycone part of the molecule) can have overlapping retention times with brassicasterol (B190698). However, their mass spectrometric fragmentation patterns can show minor differences, allowing for their distinction. A study utilizing UPLC-MS/MS demonstrated that while 24-methylenecholesterol and brassicasterol had very similar retention times, their spectral data had a similarity score of 0.98, indicating that they are distinguishable, albeit with difficulty. The glycosidic nature of this compound is confirmed by its shorter retention time compared to its free sterol counterpart and through the analysis of its sodiated adducts in mass spectrometry.
| Parameter | Finding | Source |
| Specificity | Differentiable from brassicasterol based on minor differences in MS/MS fragmentation spectra (similarity score of 0.98). | |
| Chromatography | Exhibits a shorter retention time in reverse-phase chromatography compared to its aglycone, 24-methylenecholesterol. | |
| Identification | The glycosidic nature is confirmed by the analysis of its sodiated adduct in mass spectrometry. |
Recovery Rates: The recovery of an analytical method reflects the efficiency of the extraction process. It is determined by comparing the amount of analyte measured in a sample to which a known amount has been added, against the amount in the spiked sample. For the broader class of steryl glucosides, extraction recovery rates from food matrices like soybeans and celery seeds have been reported in the range of 85.6% to 104.2%. These high recovery rates are typically achieved through optimized liquid-liquid or solid-phase extraction procedures designed to efficiently isolate these polar lipids from complex samples.
Addressing Matrix Effects in Complex Biological Samples
The analysis of this compound in complex biological samples, such as plasma or food extracts, is often hampered by matrix effects. Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the mass spectrometry signal, resulting in inaccurate quantification.
Several strategies are employed to mitigate these effects:
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of the analyte as an internal standard is the most effective way to compensate for matrix effects. However, the commercial availability of such standards for specific steryl glucosides like this compound is limited.
Matrix-Matched Calibration: This involves preparing calibration standards in a sample matrix that is free of the analyte but is otherwise identical to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects.
Thorough Sample Preparation: Extensive sample cleanup procedures are crucial to remove interfering matrix components before analysis. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steryl glucoside fraction from other lipids and polar compounds.
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the analyte and the major matrix components can also help to reduce signal suppression or enhancement.
By implementing these strategies, the influence of the sample matrix can be minimized, leading to more accurate and reliable quantification of this compound.
Biological Activities and Cellular Mechanisms of 24 Methylenecholesteryl Beta D Glucoside
The study of 24-methylenecholesteryl beta-D-glucoside, a glycosylated sterol found in various organisms, reveals its participation in fundamental cellular processes. While research specifically isolating this compound's functions is ongoing, analysis of its aglycone (24-methylenecholesterol), and the broader class of steryl glucosides (SGs), provides significant insight into its biological roles. These roles span from maintaining the structural integrity of cellular membranes to participating in complex hormonal signaling pathways.
Chemical Synthesis and Derivative Development
Strategies for Total Synthesis of 24-Methylenecholesteryl β-D-Glucoside
The total synthesis of 24-methylenecholesteryl β-D-glucoside is a formidable challenge that can be conceptually divided into two main parts: the synthesis of the aglycone, 24-methylenecholesterol (B1664013), and the subsequent stereoselective glycosylation. To date, a complete total synthesis of this specific sterol glucoside has not been widely reported in the literature, likely due to the complexity and number of stereocenters in the sterol backbone.
However, plausible strategies for the synthesis of the 24-methylenecholesterol core can be inferred from the total syntheses of other complex sterols. These routes would likely involve:
Convergent Strategies: Assembling key fragments of the sterol skeleton (e.g., the ABCD ring system and the side chain) separately before coupling them.
Stereocontrolled Reactions: Employing a series of stereoselective reactions, such as Diels-Alder reactions, aldol (B89426) additions, and stereospecific reductions, to establish the numerous chiral centers.
Late-Stage Side Chain Installation: Introducing the characteristic 24-methylene side chain at a later stage of the synthesis.
Once the 24-methylenecholesterol aglycone is obtained, the final step would be the introduction of the β-D-glucose moiety. A common and effective method for this transformation is the Koenigs-Knorr glycosylation . wikipedia.orgmdpi.com This reaction typically involves the use of a glycosyl halide, such as acetobromoglucose, and a promoter, often a silver or mercury salt, to facilitate the formation of the glycosidic bond. wikipedia.orgnih.gov The use of a participating group at the C-2 position of the glucose donor, such as an acetate (B1210297), helps to ensure the formation of the desired 1,2-trans-glycoside, which corresponds to the β-anomer. wikipedia.org
Semisynthesis from Natural Precursors
A more practical and common approach to obtaining 24-methylenecholesteryl β-D-glucoside is through semisynthesis, starting from readily available natural precursors. 24-methylenecholesterol can be isolated from various natural sources, including marine organisms and plants. This naturally sourced sterol can then be glycosylated using established chemical methods.
A prominent example of a relevant semisynthetic procedure is the synthesis of cholesteryl glucoside from sucrose (B13894). researchgate.net This method can be adapted for 24-methylenecholesterol. The key steps in such a synthesis would be:
Protection of the Glucose Moiety: The hydroxyl groups of the glucose donor must be protected to prevent unwanted side reactions. Common protecting groups include acetyl (Ac) or benzyl (B1604629) (Bn) ethers.
Activation of the Anomeric Center: The anomeric hydroxyl group of the protected glucose is converted into a good leaving group, such as a bromide (in the Koenigs-Knorr reaction) or a trichloroacetimidate. researchgate.net
Glycosylation Reaction: The activated glucose donor is then reacted with 24-methylenecholesterol in the presence of a suitable promoter, such as silver carbonate or a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the glycosidic linkage. nih.govresearchgate.net
Deprotection: The protecting groups on the glucose moiety are removed to yield the final product, 24-methylenecholesteryl β-D-glucoside.
The table below outlines a plausible semisynthetic route adapted from the synthesis of cholesteryl glucoside.
Table 1: Plausible Semisynthetic Route to 24-Methylenecholesteryl β-D-Glucoside
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | D-Glucose | Acetic anhydride, pyridine | Penta-O-acetyl-β-D-glucopyranose |
| 2 | Penta-O-acetyl-β-D-glucopyranose | HBr in acetic acid | Acetobromoglucose |
| 3 | 24-Methylenecholesterol, Acetobromoglucose | Silver carbonate, dichloromethane | Protected 24-methylenecholesteryl β-D-glucoside |
Derivatization Approaches for Structure-Activity Relationship (SAR) Studies
To investigate the structure-activity relationships (SAR) of 24-methylenecholesteryl β-D-glucoside, various derivatives can be synthesized. rsc.org These modifications can be made to either the sterol backbone or the glucose moiety. The goal of such studies is to identify the key structural features responsible for the compound's biological activity. mdpi.comnih.gov
Modifications to the Glucose Moiety:
Acylation and Alkylation: The hydroxyl groups of the glucose unit can be acylated or alkylated to study the effect of lipophilicity on activity.
Sulfation: Specific hydroxyl groups can be sulfated, as the presence of sulfate (B86663) groups is known to modulate the biological activity of other glycosides. nih.gov
Glycosidic Linkage Variation: Analogs with an α-glycosidic linkage could be synthesized to determine the importance of the β-configuration for biological function.
Alternative Sugar Moieties: The D-glucose can be replaced with other monosaccharides (e.g., galactose, mannose) or disaccharides to probe the specificity of interaction with biological targets. amanote.com
Modifications to the Sterol Backbone:
Side Chain Alterations: The 24-methylene group can be reduced or modified to assess its role in biological activity.
Ring System Modifications: Changes to the A, B, C, or D rings of the cholesterol framework, such as the introduction of additional double bonds or functional groups, can provide insights into the structural requirements for activity.
The insights gained from these SAR studies are crucial for the design of more potent and selective analogs for potential therapeutic applications. rsc.org
Enzymatic Glycosylation for Analog Generation
Enzymatic glycosylation offers a powerful and highly selective alternative to chemical synthesis for generating sterol glucosides and their analogs. rsc.org The key enzymes in this process are sterol glycosyltransferases (SGTs) , which are a class of UDP-glucose dependent glycosyltransferases (UGTs). nih.govfrontiersin.org These enzymes catalyze the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of a sterol acceptor. frontiersin.orgnih.gov
Key Features of Enzymatic Glycosylation:
High Stereoselectivity: SGTs typically produce the β-anomer with high fidelity, avoiding the formation of unwanted α-isomers.
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions, which helps to avoid the need for protecting groups and reduces the risk of side reactions.
Substrate Promiscuity: Some SGTs exhibit a degree of substrate promiscuity, accepting a range of sterol substrates. frontiersin.orgnih.gov This property can be exploited to generate a library of sterol glucoside analogs. For example, SGTs from different plant sources have been shown to glycosylate various sterols, including cholesterol, β-sitosterol, and stigmasterol. frontiersin.org
The general scheme for enzymatic glycosylation is as follows:
24-Methylenecholesterol + UDP-Glucose ---(Sterol Glycosyltransferase)--> 24-Methylenecholesteryl β-D-Glucoside + UDP
This biocatalytic approach is increasingly being explored for the green and efficient synthesis of bioactive glycosides. nih.gov The development of diverse SGTs through protein engineering and discovery from various organisms holds promise for expanding the range of accessible sterol glucoside analogs for pharmacological testing. longdom.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 24-Methylenecholesteryl β-D-glucoside |
| 24-Methylenecholesterol |
| D-Glucose |
| Penta-O-acetyl-β-D-glucopyranose |
| Acetobromoglucose |
| Cholesteryl glucoside |
| Sucrose |
| UDP-Glucose |
| β-Sitosterol |
| Stigmasterol |
| Cholesterol |
| Galactose |
| Mannose |
Biotechnological Applications and Future Research Trajectories
Metabolic Engineering for Enhanced Biosynthesis in Model Organisms
The production of 24-methylenecholesteryl beta-D-glucoside relies on the availability of its direct precursor, 24-methylenecholesterol (B1664013). ebi.ac.uk Direct chemical synthesis of this sterol is often difficult and costly, making biotechnological production in model organisms an attractive alternative. nih.gov Researchers have successfully engineered the yeast Saccharomyces cerevisiae, a workhorse for metabolic engineering, to produce 24-methylenecholesterol. nih.govnih.gov
The general strategy involves redirecting the cell's natural metabolic pathways away from its native products and toward the desired compound. In yeast, which naturally produces ergosterol (B1671047), this was achieved by:
Disrupting Native Pathways : Key enzymes in the yeast's ergosterol biosynthesis pathway, specifically ERG4 and ERG5, were disrupted to prevent the conversion of intermediates into ergosterol. nih.gov
Introducing Heterologous Enzymes : The disrupted ERG5 enzyme was replaced with a 7-dehydrocholesterol (B119134) reductase (DHCR7) from various organisms, including the frog Xenopus laevis (XlDHCR7). nih.gov This enzyme facilitates the desired conversion to produce the 24-methylenecholesterol precursor.
These modifications successfully yielded significant quantities of the precursor sterol, creating a foundational platform for the subsequent glycosylation step to form the final glucoside. nih.gov Further optimization, such as integrating additional copies of the most effective enzyme's expression cassette, led to increased yields. nih.gov Similar metabolic engineering principles, including enhancing precursor supply and optimizing pathway flux, have been successfully applied to produce other complex natural products like ginsenosides (B1230088) and menaquinone-7 (B21479) in microbial hosts. nih.govnih.gov
Table 1: Metabolic Engineering Strategies for 24-Methylenecholesterol Production in S. cerevisiae This table summarizes the genetic modifications and resulting production titers from research focused on engineering the biosynthesis of the direct precursor to this compound. Data sourced from nih.gov.
| Genetic Modification | Heterologous Enzyme Introduced | Cultivation Method | Max Titer (mg/L) |
|---|---|---|---|
| Disruption of ERG4 and ERG5 | XlDHCR7 (Xenopus laevis) | Flask-shake cultivation | 178 |
| Disruption of ERG4 and ERG5 | PhDHCR7 (Physalis angulata) | Flask-shake cultivation | Not specified as best performer |
| Disruption of ERG4 and ERG5 | OsDHCR7 (Oryza sativa) | Flask-shake cultivation | Not specified as best performer |
| Disruption of ERG4/ERG5 + additional copy of XlDHCR7 | XlDHCR7 (Xenopus laevis) | Flask-shake cultivation | 225 |
Utilization in Specialized Biochemical Reagents and Standards Production
The accurate detection and quantification of steryl glycosides in various products, from plant-based foods to biofuels, necessitates the availability of pure analytical standards. researchgate.netresearchgate.net Steryl glycosides have been identified as problematic impurities in biodiesel, where they can cause precipitate formation and block fuel filters, making their quantification crucial for quality control. researchgate.net The compound this compound, as a distinct chemical entity identified in databases like ChEBI and PubChem, serves as a candidate for production as a specialized biochemical reagent. ebi.ac.ukuni.lu
Its detailed structural information, including its precise molecular formula (C34H56O6), InChIKey, and monoisotopic mass, provides the foundation for its use as a reference standard in analytical chemistry. ebi.ac.ukuni.lu High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common methods for analyzing these compounds, and their accuracy depends on calibration with known standards. researchgate.netnih.gov The development of a certified reference material for this compound would enable researchers and quality control laboratories to:
Accurately identify its presence in complex mixtures.
Quantify its concentration in biological and industrial samples.
Calibrate analytical instrumentation for reliable and reproducible results.
Potential as Bioactive Scaffolds for Chemical Biology Studies
The structural backbone of this compound holds significant potential as a scaffold for developing new bioactive compounds. Its precursor, 24-methylene-cholesterol, is a required substrate for the biosynthesis of withanolides and physalins, two classes of plant steroids known for their promising anticancer activities. nih.gov The ability to produce this precursor through metabolic engineering opens a pathway to explore the downstream enzymes involved in synthesizing these complex and valuable molecules. nih.gov
Furthermore, the addition of a glucose moiety can significantly alter the biological activity of a parent sterol. For example, studies on other steryl glycosides have demonstrated a range of biological effects:
Beta-sitosteryl-beta-D-glucoside exhibited significant analgesic properties, comparable in some tests to the drug mefenamic acid. nih.gov
Glucosides of 1,25-dihydroxycholecalciferol (a form of Vitamin D) showed that the position of the glucose molecule dramatically impacts bioactivity, with the 25-glucoside being highly active while the 1- and 3-glucosides were not. nih.gov
Other phenolic glucosides, such as tetrahydroxystilbene glucoside , have been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov
These examples underscore that the 24-methylenecholesterol structure is a validated starting point for bioactive compounds, and its glycosylation offers a method to modulate solubility, stability, and biological function, making it a valuable scaffold for chemical biology and drug discovery. nih.govmdpi.com
Emerging Analytical Methodologies for Complex Matrices
Identifying and characterizing specific steryl glycosides within complex biological or industrial samples (matrices) presents a significant analytical challenge. Traditional methods like HPLC and GC-MS are foundational. researchgate.net However, emerging techniques offer enhanced specificity. One such advanced method is ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge in addition to their mass-to-charge ratio.
For this technique to be effective, reference data is crucial. Predicted analytical data, such as the Collision Cross Section (CCS), is now available for this compound. uni.lu CCS values are a measure of an ion's rotational average area and are unique to its three-dimensional structure. This data allows for more confident identification of the compound in a complex mixture, as it adds another layer of confirmation beyond just its mass. uni.lu The availability of predicted CCS values for various adducts of the molecule paves the way for its inclusion in IM-MS libraries, facilitating its unambiguous detection in complex matrices like plant lipid extracts or biofuel samples. uni.lunih.gov
Table 2: Predicted Collision Cross Section (CCS) Data for this compound This table presents predicted CCS values for different ionic forms (adducts) of the compound. This data is critical for identification using advanced techniques like ion mobility-mass spectrometry (IM-MS). Data sourced from uni.lu.
| Adduct | Adduct Formula | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | [C₃₄H₅₇O₆]⁺ | 241.5 |
| [M+Na]⁺ | [C₃₄H₅₆O₆Na]⁺ | 239.0 |
| [M-H]⁻ | [C₃₄H₅₅O₆]⁻ | 241.4 |
| [M+NH₄]⁺ | [C₃₄H₆₀NO₆]⁺ | 249.9 |
| [M+K]⁺ | [C₃₄H₅₆KO₆]⁺ | 235.2 |
| [M+HCOO]⁻ | [C₃₅H₅₇O₈]⁻ | 234.3 |
Unexplored Biological Roles and Mechanistic Investigations
While classified as a plant metabolite, the precise biological roles of this compound are largely unexplored. ebi.ac.ukresearchgate.net Steryl glycosides in general are known to be integral components of cellular membranes, where they influence membrane properties and function. researchgate.net In some plants, such as those in the Solanum genus (e.g., tomato), steryl glycosides can constitute a remarkably high percentage of the total sterol content, suggesting a vital, though not fully understood, function. researchgate.net
Research on steryl glucoside biosynthesis in plants has shown that they are synthesized in organelles like mitochondria and chloroplasts and can serve as precursors for acylated steryl glucosides. nih.gov This indicates their involvement in a larger metabolic network. Key mechanistic questions that remain to be answered include:
How does the attachment of a glucose molecule at the 3β-position affect the sterol's interaction with membrane proteins or lipids compared to the free aglycone?
What specific enzymes, beyond the initial glycosyltransferases, are involved in its downstream metabolism or transport?
Does it have a signaling role within the cell or between cells?
The study of related glucosides shows that subtle structural changes can lead to major differences in biological activity, highlighting the need for detailed mechanistic investigations into how this compound interacts with biological systems. nih.gov
Sustainable Production Approaches for Steryl Glycosides
The production of complex natural products like steryl glycosides is increasingly moving towards sustainable and environmentally friendly methods. These approaches aim to replace resource-intensive extraction from natural sources or complex chemical syntheses. Key strategies applicable to this compound production include:
Whole-Cell Biocatalysis : As detailed in section 8.1, using metabolically engineered microorganisms like yeast to convert simple sugars into the high-value sterol precursor is a cornerstone of sustainable production. nih.govnih.gov
Enzymatic Synthesis : Instead of whole-cell systems, isolated enzymes can be used for specific reaction steps, a process known as biocatalysis. The glycosylation step, which attaches the glucose to the sterol, is well-suited for this approach. Enzymatic synthesis offers high selectivity and mild reaction conditions. nih.gov For example, enzymes have been used to synthesize methyl β-d-glucoside directly from cellulose (B213188) and to glycosylate other natural products like vitexin, often improving yields. nih.govresearchgate.net
Use of Renewable Feedstocks and Solvents : Future sustainable processes could involve using enzymes to transfer glucose from abundant, renewable sources like cellulose or sucrose (B13894) to the sterol aglycone. researchgate.netnih.gov Additionally, the use of novel solvent systems, such as renewable deep eutectic solvents (Re-DES) derived from biomass, has been shown to be effective for the enzymatic synthesis of other glycolipids and could reduce reliance on traditional organic solvents. mdpi.com
These strategies, combining metabolic engineering with advanced biocatalysis and green chemistry principles, provide a clear roadmap for the future sustainable production of this compound and other valuable steryl glycosides.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying 24-methylenecholesteryl beta-D-glucoside in complex biological matrices?
- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Key steps include:
- Sample Preparation : Use acid hydrolysis to cleave the glycosidic bond, followed by derivatization (e.g., saponification) to enhance ionization efficiency .
- Chromatographic Separation : Optimize reverse-phase columns (C18) with gradient elution (e.g., water/acetonitrile) to resolve isomers like 24-methylenecholesteryl glucoside and brassicasteryl glucoside .
- MS/MS Detection : Monitor diagnostic fragments (e.g., m/z 147, 161 for C-ring cleavage; m/z 255 for unsaturated side-chain loss). Spectral similarity scores >0.99 confirm identity .
Q. How can researchers synthesize this compound for in vitro studies?
- Methodological Answer : Enzymatic glycosylation is preferred for stereochemical precision:
- Enzyme Selection : Use β-glucosidases (e.g., lactase-phlorizin hydrolase) or engineered glycosyltransferases for regioselective glucosidation .
- Substrate Optimization : Combine 24-methylenecholesterol with activated glucose donors (e.g., UDP-glucose) in buffered aqueous-organic biphasic systems .
- Purification : Employ silica gel chromatography or preparative HPLC, with purity validated via NMR (e.g., anomeric proton signal at δ 4.2–4.5 ppm) .
Advanced Research Questions
Q. How can researchers resolve spectral ambiguities between this compound and its structural isomers?
- Methodological Answer : Combine orthogonal analytical techniques:
- High-Resolution MS : Differentiate via exact mass (e.g., m/z 583.386 for [M+Na]⁺) and isotopic patterns .
- Collision-Induced Dissociation (CID) : Compare fragment ion ratios (e.g., m/z 297 intensity is higher in brassicasteryl glucoside vs. 24-methylenecholesteryl glucoside) .
- Nuclear Magnetic Resonance (NMR) : Analyze side-chain protons (e.g., methylidene group at δ 4.6–5.0 ppm) and coupling constants to confirm β-glycosidic linkage .
Q. What experimental designs are optimal for studying the enzymatic stability of this compound in plant tissues?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with plant homogenates (e.g., Arabidopsis microsomes) and quantify hydrolysis products via LC-MS. Include controls with β-glucosidase inhibitors (e.g., castanospermine) .
- Kinetic Analysis : Use Michaelis-Menten models to calculate Kₘ and Vₘₐₓ. Note pH-dependent activity (optimal range: pH 5.0–6.5 for most plant β-glucosidases) .
- Data Contradictions : Address variability in hydrolysis rates by standardizing tissue extraction protocols (e.g., avoid phenolic oxidation artifacts) .
Q. How does this compound modulate membrane dynamics in fungal pathogens?
- Methodological Answer :
- Membrane Fluidity Assays : Use fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) in fungal liposomes. Compare treated vs. untreated systems .
- Molecular Dynamics Simulations : Model interactions between the glucoside’s sterol moiety and ergosterol-rich membranes. Focus on hydrogen bonding with glucose and hydrophobic tail alignment .
- Validation : Corrogate results with antifungal susceptibility tests (e.g., microdilution assays) to link biophysical changes to biological activity .
Data Analysis and Reporting Standards
Q. What statistical approaches are critical for validating the biological activity of this compound in metabolic studies?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to untargeted metabolomics datasets to identify co-regulated pathways .
- False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction for high-throughput data (e.g., transcriptomics or lipidomics) .
- Reproducibility : Report intra- and inter-assay coefficients of variation (CV) for technical and biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
